5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE
Overview
Description
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with acetylamino, chloro, and methoxy groups, along with a thiadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride to introduce the acetylamino group. This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the chloro group with an amine results in an amino-substituted product.
Scientific Research Applications
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may form hydrogen bonds with active site residues, while the thiadiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)benzenesulfonyl chloride: Another compound with an acetylamino group, but with a sulfonyl chloride moiety instead of a thiadiazole ring.
4-acetamidophenylboronic acid: Contains an acetylamino group and a boronic acid functional group, used in Suzuki-Miyaura coupling reactions.
3’-N-[(4-acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin: A derivative of azithromycin with an acetylamino group, used as an antibiotic.
Uniqueness
5-CHLORO-4-ACETAMIDO-2-METHOXY-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability and reactivity, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3S/c1-6(18)15-9-4-10(20-2)7(3-8(9)13)11(19)16-12-17-14-5-21-12/h3-5H,1-2H3,(H,15,18)(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCSJAEXLCCCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=CS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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